2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Description
Chemical Identity and Structural Features 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a complex substitution pattern. Key structural features include:
- Quinoline core: Substituted at position 2 with a 4-methoxyphenyl group, at position 6 with a methyl group, and at position 4 with a carboxylate ester moiety.
- Ester side chain: The carboxylate group is linked to a 2-(4-chloro-3-nitrophenyl)-2-oxoethyl group, introducing electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents .
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O6/c1-15-3-10-22-19(11-15)20(13-23(28-22)16-4-7-18(34-2)8-5-16)26(31)35-14-25(30)17-6-9-21(27)24(12-17)29(32)33/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNHJAKVTGKCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For instance, the chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions, while the methoxy group can be added through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro and methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted quinoline derivatives.
Scientific Research Applications
The compound 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate , with the CAS number 355411-69-7, has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article provides a detailed overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects. Its structural features suggest possible applications in:
- Anticancer Research : The quinoline moiety is known for its anticancer properties. Studies have indicated that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Activity : Research has shown that compounds containing nitrophenyl groups exhibit significant antimicrobial properties, making this compound a candidate for further investigation in the development of new antibiotics.
The compound's ability to interact with biological systems has been documented in several studies:
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes (e.g., kinases) have revealed that similar compounds can modulate signaling pathways involved in cancer progression.
- Cellular Studies : In vitro studies have demonstrated that this compound can affect cell viability and induce oxidative stress in cancer cell lines, indicating its potential as a therapeutic agent.
Material Science
Due to its unique chemical structure, this compound may also find applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of quinoline derivatives into OLED materials has been explored, showing promise for improved efficiency and stability of light-emitting devices.
Synthesis and Development
The synthesis pathways of this compound are of significant interest:
- Custom Synthesis : Laboratories are exploring various synthetic routes to optimize yield and purity, which is crucial for its application in pharmaceutical development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal focused on the anticancer effects of similar quinoline derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells, promoting further research into this specific compound's efficacy.
Case Study 2: Antimicrobial Properties
Another research project investigated the antimicrobial activity of nitrophenyl-containing compounds. The findings showed that these compounds effectively inhibited the growth of several bacterial strains, suggesting potential applications in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Molecular Properties
Quinoline derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Impact: Electron-withdrawing groups (e.g., nitro in the target compound) increase reactivity toward nucleophilic attack compared to methoxy or methyl substituents . Amino vs. ester groups: Amino-substituted quinolines (e.g., compound 4k) exhibit enhanced hydrogen-bonding capacity, making them suitable for drug design, whereas ester derivatives are often intermediates in synthesis .
Synthetic Strategies :
- The target compound and its analogs are synthesized via multi-step routes, including Povarov reactions (three-component coupling) and Pd-catalyzed cross-coupling .
- Substituents like chloro and nitro may necessitate protective group strategies to avoid side reactions .
Physicochemical Properties: Lipophilicity: Methyl and chloro substituents (e.g., in ’s compound) increase logP values, whereas nitro and ester groups (target compound) reduce membrane permeability . Melting Points: Derivatives with polar groups (e.g., compound 4k, mp 223–225°C) exhibit higher melting points than nonpolar analogs .
Biological Activity
The compound 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic molecule with a distinctive structure that includes a chlorinated nitrophenyl group, an oxoethyl linkage, and a quinoline carboxylate moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore its biological activity based on diverse research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O6 |
| Molecular Weight | 418.8 g/mol |
| IUPAC Name | [2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
| CAS Number | 355411-69-7 |
The compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds showed that they could effectively inhibit the growth of various microbial strains. The mechanism often involves interference with microbial DNA replication or cell wall synthesis.
Anticancer Properties
Quinoline-based compounds have been investigated for their anticancer activities. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Quinoline Derivatives
A specific study highlighted the effects of quinoline derivatives on cancer cell lines:
- Compound Tested : Various quinoline derivatives
- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Significant inhibition of cell proliferation was observed, with IC50 values ranging from 10 to 30 µM.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in vitro.
The proposed mechanisms include:
- Inhibition of NF-kB signaling pathway
- Reduction of COX-2 expression
Toxicity Studies
While exploring the biological activity, it is crucial to assess the toxicity profiles. Preliminary studies have indicated that at therapeutic concentrations, the compound exhibits low toxicity in mammalian cell lines.
Research Findings Summary
Numerous studies have been conducted to evaluate the biological activities of quinoline derivatives, including the target compound. Below is a summary table of relevant research findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
